molecular formula C11H17FN4O B1479639 1-(2-fluoroethyl)-3-(piperidin-2-yl)-1H-pyrazole-5-carboxamide CAS No. 2098070-64-3

1-(2-fluoroethyl)-3-(piperidin-2-yl)-1H-pyrazole-5-carboxamide

Cat. No. B1479639
CAS RN: 2098070-64-3
M. Wt: 240.28 g/mol
InChI Key: IOTMAUOMTCAYHY-UHFFFAOYSA-N
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Description

1-(2-Fluoroethyl)-3-(piperidin-2-yl)-1H-pyrazole-5-carboxamide, also known as FEPP, is an organic compound used in a variety of scientific research applications. FEPP has a variety of characteristics that make it an attractive option for a wide range of research projects.

Scientific Research Applications

Pyrazole Derivatives in Drug Discovery

Pyrazole derivatives are crucial in medicinal chemistry due to their wide range of biological activities. They have been extensively investigated for their potential as therapeutic agents across various disease models. Studies have highlighted the importance of pyrazole scaffolds in the development of inhibitors for enzymes like cytochrome P450 isoforms, which are key players in drug metabolism and drug-drug interactions. Understanding the selectivity and potency of inhibitors against these enzymes is vital for predicting potential interactions in polypharmacy scenarios and for the design of safer drugs (Khojasteh et al., 2011).

Role in Addressing Nicotine Dependence

Research on cannabinoid CB1 receptor antagonists, which includes compounds structurally related to pyrazole, has shown potential in treating nicotine dependence. These studies suggest that blocking the CB1 receptors can reduce nicotine self-administration in animal models, indicating a promising approach for smoking cessation therapies. However, clinical applications may be limited by side effects (Foll et al., 2008).

Pyrazole-Based Heterocycles in Medicinal Chemistry

The synthesis and application of pyrazole heterocycles are significant in developing new pharmacologically active compounds. These derivatives exhibit a broad spectrum of biological activities, including anticancer, analgesic, anti-inflammatory, and antiviral effects. The versatility of the pyrazole moiety makes it an attractive template for drug discovery, enabling the design of novel compounds with enhanced biological efficacy and selectivity (Dar & Shamsuzzaman, 2015).

properties

IUPAC Name

2-(2-fluoroethyl)-5-piperidin-2-ylpyrazole-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17FN4O/c12-4-6-16-10(11(13)17)7-9(15-16)8-3-1-2-5-14-8/h7-8,14H,1-6H2,(H2,13,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOTMAUOMTCAYHY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCNC(C1)C2=NN(C(=C2)C(=O)N)CCF
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17FN4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-fluoroethyl)-3-(piperidin-2-yl)-1H-pyrazole-5-carboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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